molecular formula C17H15ClO B6356436 (2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1175905-46-0

(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6356436
CAS No.: 1175905-46-0
M. Wt: 270.8 g/mol
InChI Key: BKYRGQICSWUVFF-MDZDMXLPSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 2-chlorophenyl group at the β-position and a 3,4-dimethylphenyl group at the α-position of the propenone backbone. Chalcones of this type are often studied for their structural diversity and applications in materials science and medicinal chemistry .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRGQICSWUVFF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and antifungal activities, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

  • Chemical Formula : C17H15ClO
  • Molecular Weight : 270.75 g/mol
  • CAS Number : 942282-99-7

This compound features a chalcone backbone, characterized by the presence of a double bond between the carbon atoms in the propene chain, which is crucial for its biological activity.

Antibacterial Activity

Chalcones have been extensively studied for their antibacterial properties. The presence of halogen substituents, particularly chlorine at the 2-position of the phenyl ring, enhances the compound's lipophilicity and electrophilicity, contributing to its effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

Research indicates that:

  • Chlorine Substitution : The introduction of chlorine enhances antimicrobial activity by facilitating better penetration into bacterial cells and increasing reactivity with microbial targets .
  • Hydroxyl Groups : Electron-donating groups such as hydroxyl and methoxy at specific positions on the phenyl rings have been shown to improve antibacterial efficacy against Gram-positive bacteria .

Minimum Inhibitory Concentration (MIC)

A study reported that compounds similar to this compound exhibited MIC values ranging from 0.39 to 6.25 μg/mL against various Gram-positive bacteria . This suggests significant potential for developing new antibacterial agents.

Anticancer Activity

Chalcones have also demonstrated promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Caco-2 Cells : The compound exhibited a significant reduction in viability (39.8%) in Caco-2 cells compared to untreated controls, indicating potential anticancer activity .
  • Mechanisms of Action : Investigations into the molecular mechanisms revealed that chalcones can disrupt mitochondrial functions and activate caspase pathways leading to apoptosis .

Antifungal Activity

Preliminary studies suggest that this compound may also possess antifungal properties. The electron-withdrawing nature of the chlorine substituent is believed to enhance its interaction with fungal cell membranes, although further research is needed to confirm these effects.

Summary of Findings

Biological ActivityObservationsReferences
AntibacterialEffective against Gram-positive bacteria with MIC values between 0.39 - 6.25 μg/mL
AnticancerReduced viability in Caco-2 cells by 39.8%
AntifungalPotential activity observed; further studies required

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This property makes it a candidate for further development in antimicrobial therapies .

Material Science

Synthesis of Organic Photovoltaics
The compound's unique electronic properties allow it to be used in the synthesis of organic photovoltaic materials. Studies have shown that incorporating chalcone derivatives into polymer matrices can enhance the efficiency of solar cells due to improved charge transport properties .

Fluorescent Sensors
this compound has been explored as a fluorescent sensor for detecting metal ions. Its ability to change fluorescence upon binding to specific ions makes it useful for environmental monitoring applications .

Biochemical Probes

Enzyme Inhibition Studies
This compound can serve as a biochemical probe to study enzyme inhibition mechanisms. For example, it has been shown to inhibit certain kinases involved in cancer progression, providing insights into targeted therapy approaches .

Cellular Imaging
Due to its fluorescent properties, this compound is being investigated for use in cellular imaging techniques. Its ability to selectively stain specific cellular components can aid in understanding cellular processes and disease mechanisms .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Antimicrobial PropertiesEffective against various pathogens
Material ScienceOrganic PhotovoltaicsEnhances efficiency of solar cells
Fluorescent SensorsDetects metal ions effectively
Biochemical ProbesEnzyme Inhibition StudiesInhibits kinases involved in cancer progression
Cellular ImagingSelectively stains cellular components

Case Studies

  • Anticancer Study : A recent study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .
  • Material Science Research : Research published in Advanced Functional Materials highlighted the use of this compound in creating novel organic photovoltaic devices that achieved over 10% efficiency due to improved charge mobility facilitated by the chalcone structure .

Comparison with Similar Compounds

Structural and Conformational Comparisons

The structural features of (2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can be compared to related chalcones with variations in substituent groups (Table 1). Key parameters include bond lengths, bond angles, and dihedral angles between aromatic rings.

Table 1: Structural Comparison of Selected Chalcone Derivatives

Compound Name Substituents (α/β-positions) Dihedral Angle (°) Bond Angles (°) Key References
Target compound 3,4-dimethylphenyl (α), 2-chlorophenyl (β) 48.13* C6—C7—C8: ~119; C8═C9—C10: ~127
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-hydroxyphenyl (α), 3,4-dimethoxyphenyl (β) 9.30–50.18 C6—C7—C8: 119.12; C8═C9—C10: 127.20
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one 5-chlorothiophen-2-yl (α), 4-ethylphenyl (β) N/A N/A
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one 4-bromophenyl (α), 3,4-dimethylphenyl (β) 48.13 N/A

Note: The dihedral angle for the target compound is inferred from structurally analogous derivatives .

  • Dihedral Angles : The dihedral angle between the α- and β-aryl rings in the target compound (~48°) is comparable to 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one (48.13°), indicating significant twisting due to steric hindrance from the 3,4-dimethyl group . In contrast, methoxy-substituted chalcones (e.g., 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) exhibit smaller dihedral angles (9.30–50.18°), suggesting that electron-donating methoxy groups reduce steric strain .
  • Bond Angles: The C6—C7—C8 (~119°) and C8═C9—C10 (~127°) angles in the target compound align with those in (E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, demonstrating consistency in the enone backbone despite substituent differences .
Electronic and Substituent Effects

Substituents on the aryl rings modulate electronic properties and intermolecular interactions:

  • Similar effects are observed in (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, where bromine and chlorine substituents increase polarity .
  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in 3,4-dimethylphenyl or 3,4-dimethoxyphenyl derivatives) enhance solubility and stabilize charge distribution. For example, (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms O—H···O hydrogen bonds, influencing crystal packing .
  • Halogen vs. Alkyl Substituents : Chlorine and bromine atoms increase molecular weight and lipophilicity compared to methyl or methoxy groups. This is evident in the higher melting points and reduced solubility of halogenated chalcones .
Crystallographic and Packing Behavior
  • The target compound’s 3,4-dimethylphenyl group likely induces non-planar packing due to steric bulk, similar to 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one .
  • In contrast, hydroxyl or methoxy substituents (e.g., in (E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) promote hydrogen bonding, leading to layered or chain-like crystal structures .

Preparation Methods

Conventional Solvent-Based Synthesis

In a typical procedure, equimolar quantities of 2-chlorobenzaldehyde and 3,4-dimethylacetophenone are dissolved in ethanol or methanol. Aqueous sodium hydroxide (30–40%) is added dropwise under vigorous stirring at 0–5°C to minimize side reactions. The mixture is then warmed to room temperature and stirred for 12–24 hours, yielding the target compound after acidification and recrystallization.

Key Parameters:

  • Solvent: Ethanol (80–90% yield) vs. Methanol (75–85% yield)

  • Base Concentration: 30% NaOH optimal for minimizing hydrolysis

  • Temperature: 0–25°C to suppress polycondensation

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to enhance sustainability and reduce purification steps. A study demonstrated that mixing 2-chlorobenzaldehyde and 3,4-dimethylacetophenone with solid NaOH (10% w/w) under grinding at 40°C for 2 hours achieved 92% yield. This method eliminates solvent recovery costs and shortens reaction time by 80% compared to conventional approaches.

Mechanochemical Activation

Ball-milling techniques further accelerate the reaction, completing condensation in 30 minutes with 94% yield. The mechanical energy promotes molecular collisions, overcoming diffusion limitations inherent in solvent-free systems.

Catalytic and Process Optimization

Acid-Catalyzed Modifications

While base catalysis dominates, acid systems like HCl or H₂SO₄ (5–10 mol%) in toluene at 110°C enable chalcone formation in 3 hours with 88% yield. This route favors substrates sensitive to basic conditions.

Ultrasonic and Microwave Assistance

Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 15–20 minutes by enhancing mass transfer and cavitation effects. Similarly, microwave-assisted synthesis (300 W, 100°C) achieves 95% yield in 5 minutes, ideal for high-throughput applications.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow systems with immobilized NaOH on silica gel enables 24/7 production, achieving 98% conversion at 50°C and 2 mL/min flow rate. This method minimizes waste and improves thermal control compared to batch processes.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (0.5 mol%) in a biphasic water-toluene system increases interfacial contact, yielding 90% product in 1 hour. This approach is scalable for multi-kilogram batches.

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYield (%)AdvantagesLimitations
Conventional SolventNaOH/EtOH, 25°C24 h85Simple setupSolvent waste, long duration
Solvent-FreeSolid NaOH, 40°C2 h92Eco-friendly, low costRequires grinding equipment
Microwave-AssistedNaOH/EtOH, 100°C, 300 W5 min95Ultra-fast, high yieldSpecialized equipment needed
Continuous FlowImmobilized NaOH, 50°C, 2 mL/min30 min98Scalable, consistent qualityHigh initial investment

Structural Characterization and Quality Control

Post-synthesis analysis confirms the (E)-configuration via NMR:

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, α-vinylic), 7.45 (d, J=15.6 Hz, 1H, β-vinylic)

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic)

Purity optimization involves recrystallization from ethanol-hexane (1:3), achieving ≥99% purity by HPLC .

Q & A

Q. Table 1: Reaction Conditions for Chalcone Synthesis

ParameterOptimal RangeImpact on Yield
Base (NaOH)0.03–0.05 molMaximizes enolate formation
SolventEthanolPolar aprotic solvents reduce side reactions
Temperature25–30°CBalances reaction rate and selectivity

Advanced: How can computational chemistry resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity or binding affinity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or DNA) to identify plausible mechanisms .
  • SAR Studies : Compare substituent effects; e.g., the 2-chlorophenyl group may enhance lipid solubility, altering membrane permeability versus 4-chloro analogs .

Example : A study on similar chalcones showed that electron-withdrawing groups (Cl, NO₂) at specific positions increased cytotoxicity by 30% .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • NMR : ¹H and ¹³C NMR verify the α,β-unsaturated system (δ 7.5–8.0 ppm for vinyl protons) and aromatic substituents .
  • IR : Strong C=O stretch (~1650 cm⁻¹) and C=C stretch (~1600 cm⁻¹) confirm the chalcone backbone .
  • X-Ray Crystallography : Resolves stereochemistry (E-configuration) and packing motifs. For example, triclinic crystal systems (space group P1) are common in halogenated chalcones .

Q. Table 2: Key Crystallographic Data for Analogous Compounds

CompoundSpace GroupUnit Cell Volume (ų)R Factor
(2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-oneP1613.880.047
(2E)-3-(4-ClPh)-1-(2,4-MeOPh)prop-2-en-1-oneP21/c2950.30.038

Advanced: How do reaction intermediates influence the selectivity of post-synthetic modifications?

Answer:
The α,β-unsaturated ketone undergoes diverse transformations:

  • Oxidation : Epoxidation (with mCPBA) or hydroxylation, sensitive to steric hindrance from the 3,4-dimethylphenyl group .
  • Reduction : Catalytic hydrogenation (Pd/C) yields saturated ketones, but over-reduction to alcohols occurs if H₂ pressure exceeds 2 atm .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) at the 2-chlorophenyl ring is sterically hindered, favoring para positions in analogs .

Critical Note : The 3,4-dimethylphenyl group reduces reactivity at the ortho position, directing modifications to the chlorophenyl ring .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .

Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to address variability .

Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?

Answer:
Divergences in bond lengths or angles (e.g., C=O vs. C=C) arise from measurement errors or polymorphism. Strategies include:

  • High-Resolution XRD : Data collected at 100–110 K reduces thermal motion artifacts .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O vs. halogen bonding) influencing packing .
  • Comparative Analysis : Overlay structures with analogs (e.g., 4-Cl vs. 2-Cl derivatives) to identify substituent effects on conformation .

Example : The title compound’s dihedral angle between aromatic rings is ~25°, differing from 4-Cl analogs due to steric effects .

Basic: What are the stability considerations for this compound under storage conditions?

Answer:

  • Light Sensitivity : Chalcones degrade under UV light; store in amber vials at -20°C .
  • Moisture : Hydrolysis of the enone system occurs in aqueous media; lyophilize for long-term storage .
  • Oxidation : Add antioxidants (e.g., BHT) to ethanolic solutions to prevent ketone degradation .

Advanced: How can kinetic studies improve the scalability of its synthesis?

Answer:

  • Rate-Limiting Step : Enolate formation (base-dependent) dominates kinetics. Use pseudo-first-order conditions with excess aldehyde .
  • Scale-Up Challenges : Heat dissipation in exothermic Claisen-Schmidt reactions requires controlled addition (e.g., syringe pump) .
  • Process Analytical Technology (PAT) : In-line IR monitors enolate concentration to optimize reaction time .

Q. Table 3: Kinetic Parameters for Chalcone Synthesis

ParameterValueSource
Activation Energy~45 kJ/mol
Rate Constant (k)0.12 L/mol·s

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